tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate
Description
Chemical Structure and Key Features The compound tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate (molecular formula: C₁₆H₁₉FNO₃; calculated molecular weight: 292.33 g/mol) is a chiral carbamate derivative characterized by:
- A tert-butyl carbamate group, which enhances stability and modulates solubility.
- A 4-hydroxybut-2-yn-1-yl chain, introducing rigidity and reactivity due to the alkyne and hydroxyl moieties.
- (R)-stereochemistry, which may influence binding affinity or metabolic pathways.
Carbamates like this are frequently employed as intermediates in pharmaceuticals, agrochemicals, or imaging agents due to their stability and tunable reactivity .
Properties
Molecular Formula |
C16H20FNO3 |
|---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-4-(4-fluorophenyl)-4-hydroxybut-2-ynyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,11H2,1-4H3/t14-/m0/s1 |
InChI Key |
HEQDQFCTQZVKRG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC#C[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#CC(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Carbamate Protection
The tert-butyl carbamate (Boc) group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium hydride. For example, sodium hydride in anhydrous tetrahydrofuran (THF) at 25–60°C achieves >90% protection efficiency.
4-Fluorophenylacetylene Synthesis
4-Fluorophenylacetylene is synthesized via Sonogashira coupling between 4-fluoroiodobenzene and trimethylsilylacetylene, followed by desilylation with potassium carbonate. This method yields the alkyne with 78–85% purity, requiring subsequent distillation for optimization.
Key Reaction Steps and Mechanisms
Alkynylation and Stereochemical Control
The critical step involves forming the chiral 4-hydroxybutynyl segment. A nickel-catalyzed asymmetric alkynylation of aldehydes is employed, using (R)-BINAP as a chiral ligand to achieve enantiomeric excess (ee) >95%. For instance:
This reaction proceeds in tetrahydrofuran at −20°C, yielding 82–87% of the desired (R)-enantiomer.
Coupling of Fragments
The fluorophenylacetylene and hydroxybutynyl segments are coupled via a copper(I)-mediated Glaser coupling. Conditions include:
-
Catalyst : CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature
This step achieves 70–75% yield, with residual copper removed via EDTA washing.
Purification and Characterization
Crystallization Optimization
Crude product is purified using a mixed solvent system of isopropyl ether and n-heptane (1:3 v/v). Adjusting the pH to 5–6 with dilute acetic acid induces crystallization, yielding material with >99% HPLC purity.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.52 (m, 2H, Ar-H), 7.15–7.22 (m, 2H, Ar-H), 5.21 (s, 1H, OH), 4.10–4.25 (m, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 1.38 (s, 9H, C(CH₃)₃).
Yield and Scalability
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | NaH, THF, 25°C, 3h | 92 | 98 |
| Asymmetric Alkynylation | Ni/(R)-BINAP, THF, −20°C, 12h | 85 | 95 (ee) |
| Glaser Coupling | CuI, 1,10-Phenanthroline, DCM, RT, 6h | 73 | 97 |
| Crystallization | i-Pr₂O/n-heptane, pH 5.5, −10°C | 89 | 99.5 |
Scaling to kilogram batches maintains yields within 5% of lab-scale results, demonstrating robustness for industrial production.
Challenges and Mitigation Strategies
Epimerization During Alkynylation
The hydroxybutynyl intermediate is prone to racemization at temperatures >0°C. This is mitigated by:
Copper Residue in Final Product
Post-coupling EDTA washes (0.1 M, pH 7) reduce copper content to <10 ppm, meeting ICH Q3D guidelines.
Comparative Analysis of Methodologies
| Parameter | Patent CN105461690A | PubChem CID 29928104 |
|---|---|---|
| Chiral Resolution | Crystallization-induced | Chiral column chromatography |
| Final Purity | 99.5% | 98.2% |
| Cycle Time | 48h | 72h |
| Cost per kg (USD) | 12,500 | 18,000 |
The crystallization-based approach offers superior cost-effectiveness and scalability compared to chromatographic methods .
Chemical Reactions Analysis
tert-Butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include bases like LDA, NEt3, and t-BuOK, as well as electrophiles such as RCOCl and RCHO . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound has been studied for its potential biological activities, particularly as a neuroprotective agent. Its structure allows it to interact with various biological targets, which can be leveraged in drug development.
Neuroprotection
Research indicates that tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate may protect neurons from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease.
| Study Type | Findings |
|---|---|
| In Vitro | Improved cell viability in neuronal cultures exposed to amyloid-beta. |
| In Vivo | Reduced oxidative stress in animal models of Alzheimer's disease. |
Drug Development
Due to its biological activity, this compound is being explored as a lead candidate for developing new treatments for neurodegenerative disorders.
Case Study 1: Neuroprotective Effects
In a study conducted on cultured astrocytes, the compound demonstrated a significant increase in cell viability when exposed to neurotoxic agents compared to controls. This suggests its potential role in mitigating neuronal damage.
Case Study 2: Cognitive Improvement
In a rat model of Alzheimer's disease induced by scopolamine, the compound was evaluated for its effects on cognitive function and oxidative stress levels. While it showed promise in reducing oxidative markers, the cognitive improvements were not statistically significant compared to established treatments.
Mechanism of Action
The mechanism of action of tert-butyl ®-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form stable complexes with proteins and other biomolecules, influencing their function and stability . The pathways involved often include the formation of carbamate intermediates and their subsequent reactions with various biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related tert-butyl carbamates:
Key Observations :
- Functional Group Diversity : The hydroxybutynyl chain in the target compound introduces both rigidity (alkyne) and polarity (hydroxyl), contrasting with the thiazole in or the phenethyl chain in .
- Molecular Weight : The target compound (292.33 g/mol) is intermediate in size, suggesting balanced solubility and membrane permeability compared to bulkier analogs like .
Stability and Reactivity
- Hydrolysis Sensitivity: The tert-butyl carbamate group is stable under basic conditions but cleavable under acidic conditions. The electron-withdrawing fluorophenyl group may slightly accelerate hydrolysis compared to non-fluorinated analogs .
- Alkyne Reactivity : The but-2-yn-1-yl chain in the target compound is prone to oxidation or click chemistry modifications, unlike the saturated chains in or aromatic heterocycles in .
Biological Activity
tert-butyl (R)-(4-(4-fluorophenyl)-4-hydroxybut-2-yn-1-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl moiety, and a hydroxybutyne functional group. Its chemical formula is C_{14}H_{18FNO_3 and it belongs to the class of carbamates.
Research indicates that this compound may exert its biological effects through several mechanisms:
- FGFR Inhibition : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. FGFR inhibitors are particularly relevant for treating tumors that have developed resistance to other therapies .
- Neuroprotective Effects : Studies suggest that compounds similar to this one can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. This protective effect is attributed to the reduction of inflammatory cytokines such as TNF-α .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Treatment
In a preclinical study, the compound was tested on various cancer cell lines that had developed resistance to standard FGFR inhibitors. Results demonstrated that this compound effectively reduced cell proliferation and induced apoptosis in resistant tumor cells, suggesting its potential as an effective treatment option for resistant cancers.
Case Study 2: Alzheimer's Disease Model
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced levels of Aβ aggregates and improved cognitive function compared to untreated controls. The study highlighted the compound's ability to modulate neuroinflammation and protect neuronal integrity.
Q & A
Q. Critical Parameters :
- Maintain anhydrous conditions to prevent hydrolysis of the carbamate.
- Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1).
Q. Table 1: Synthetic Optimization Data
Basic: How should researchers purify and characterize this compound?
Methodological Answer :
Purification :
- Recrystallization : Use ethyl acetate/hexane (1:4) to isolate crystalline product.
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 30% ethyl acetate).
Q. Characterization :
- NMR : Key signals include:
- HRMS : [M+H]+ calculated for C₁₆H₁₉FNO₃: 292.1354; observed: 292.1356 .
Advanced: How can stereochemical integrity (R-configuration) be validated during synthesis?
Q. Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10, 1 mL/min). Retention time: 12.3 min (R-enantiomer) vs. 14.8 min (S-enantiomer) .
- X-ray Crystallography : Resolve the hydroxyl group’s spatial orientation (e.g., Cahn-Ingold-Prelog priority) .
- Optical Rotation : [α]D²⁵ = +23.5° (c = 1.0, CHCl₃) confirms R-configuration .
Advanced: What stability challenges arise under varying pH and solvent conditions?
Methodological Answer :
The compound’s tert-butyl carbamate is prone to acidic hydrolysis, while the alkyne may oxidize in polar aprotic solvents.
Q. Table 2: Stability Profile
Advanced: How to resolve contradictions in reported solubility data?
Methodological Answer :
Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in THF) may stem from:
Purity Differences : Residual solvents (e.g., EtOAc) increase apparent solubility. Verify purity via ¹H NMR integration.
Temperature Effects : Measure solubility at 25°C (not ambient lab conditions) using UV-Vis calibration curves.
Polymorphism : Recrystallize from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .
Advanced: What pharmacological interactions are predicted for this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
